Welcome to the BenchChem Online Store!
molecular formula C9H10N2O B105671 3-amino-3,4-dihydroquinolin-2(1H)-one CAS No. 40615-17-6

3-amino-3,4-dihydroquinolin-2(1H)-one

Cat. No. B105671
M. Wt: 162.19 g/mol
InChI Key: ANZIRVOGVJLJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07432379B2

Procedure details

A mixture of 81 in 6 M HCl was refluxed for a time sufficient for reaction completion. After cooling to rt, the mixture was rotary evaporated and dried under vacuum to give 82 as its hydrochloride salt.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
C(OC([C:6]1([NH:17]C(=O)C)[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][C:7]1=[O:16])=O)C>Cl>[NH2:17][CH:6]1[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][C:7]1=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(C(NC2=CC=CC=C2C1)=O)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for a time sufficient for reaction completion
CUSTOM
Type
CUSTOM
Details
the mixture was rotary evaporated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1C(NC2=CC=CC=C2C1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.